Lithium diisopropylamide mono(tetrahydrofuran) Lithium diisopropylamide mono(tetrahydrofuran)
Brand Name: Vulcanchem
CAS No.: 116912-61-9
VCID: VC21316097
InChI: InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
SMILES: [Li+].CC(C)[N-]C(C)C.C1CCOC1
Molecular Formula: C10H22LiNO
Molecular Weight: 179.3 g/mol

Lithium diisopropylamide mono(tetrahydrofuran)

CAS No.: 116912-61-9

Cat. No.: VC21316097

Molecular Formula: C10H22LiNO

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

Lithium diisopropylamide mono(tetrahydrofuran) - 116912-61-9

Specification

CAS No. 116912-61-9
Molecular Formula C10H22LiNO
Molecular Weight 179.3 g/mol
IUPAC Name lithium;di(propan-2-yl)azanide;oxolane
Standard InChI InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
Standard InChI Key YTJXGDYAEOTOCG-UHFFFAOYSA-N
Isomeric SMILES [Li+].CC(C)[N-]C(C)C.C1CCOC1
SMILES [Li+].CC(C)[N-]C(C)C.C1CCOC1
Canonical SMILES [Li+].CC(C)[N-]C(C)C.C1CCOC1

Introduction

Chemical Structure and Composition

Molecular Identity

Lithium diisopropylamide mono(tetrahydrofuran) represents a specific solvated form of lithium diisopropylamide where exactly one tetrahydrofuran molecule coordinates to the lithium center. This coordination significantly influences the compound's reactivity and stability profiles. The compound has a molecular formula of C₁₀H₂₂LiNO and a molecular weight of 179.23 g/mol . Its chemical structure can be represented as [(CH₃)₂CH]₂NLi·C₄H₈O, highlighting the coordination between the lithium diisopropylamide and tetrahydrofuran .

Identification Parameters

The compound is identified through various systematic and commercial designations. In research and industrial contexts, it is recognized through the following parameters:

ParameterInformation
Primary CAS Number123333-84-6
Alternative CAS116912-61-9
Molecular FormulaC₁₀H₂₂LiNO
Molecular Weight179.23 g/mol
SMILES NotationC1CCOC1.[Li]N(C(C)C)C(C)C
Common SynonymsLithium diisopropylamide mono-THF complex, 2-Propanamine, N-(1-methylethyl)-, lithium salt, compound with tetrahydrofuran (1:1), di(propan-2-yl)azanide

Table 1: Identification parameters for lithium diisopropylamide mono(tetrahydrofuran)

Physical and Chemical Properties

Physical Characteristics

The physical state and properties of lithium diisopropylamide mono(tetrahydrofuran) are crucial for handling and application considerations. Commercially, it is typically supplied as a solution rather than in isolated form.

PropertyValue
Physical StateLiquid (as solution)
ColorOrange
Density0.816 g/mL at 25°C
Vapor Density>1 (vs air)
Flash Point−1°F (-18°C)
Commercial Form~1.5 M solution in cyclohexane
Common Impurities~10% ethylbenzene

Table 2: Physical properties of lithium diisopropylamide mono(tetrahydrofuran)

Storage ParameterRecommendation
Temperature Range2-8°C
Container TypeAir-tight, moisture-proof
AtmosphereInert (typically argon or nitrogen)
Shelf LifeLimited; requires monitoring

Table 3: Storage requirements for lithium diisopropylamide mono(tetrahydrofuran)

Chemical Reactivity and Behavior

Base Characteristics

Lithium diisopropylamide mono(tetrahydrofuran) functions as a strong, sterically hindered base in organic synthesis. The tetrahydrofuran coordination modifies the reactivity profile of the parent lithium diisopropylamide compound, influencing its basicity, nucleophilicity, and selectivity patterns. The mono-solvated form exhibits distinctive kinetic behavior compared to other solvated states of lithium diisopropylamide .

Solution Behavior

In solution, lithium diisopropylamide mono(tetrahydrofuran) demonstrates complex aggregation behaviors that significantly impact its reactivity. The mono-tetrahydrofuran coordination represents a specific point in the solvation spectrum of lithium diisopropylamide, where the coordination number of lithium is precisely controlled. This controlled solvation contributes to the compound's unique reactivity profile in various organic transformations .

Hazard TypeClassification
Hazard CodesF (Flammable), T (Toxic), N (Dangerous for the environment), C (Corrosive)
GHS PictogramsGHS02, GHS08, GHS05, GHS07, GHS09
Signal WordDanger
Risk Statements45-46-11-34-67-65-50/53-48/20
Safety Statements53-16-26-27-36/37/39-45-62-61-60
UN ClassificationUN 2924 3/PG 2
WGK Germany2

Table 4: Hazard classification for lithium diisopropylamide mono(tetrahydrofuran)

Protective Measures

When handling this compound, the following protective measures are essential:

Protection TypeRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsFume hood, inert gas handling systems
Fire PreventionKeep away from ignition sources
Emergency ResponseAppropriate fire extinguishers, spill containment materials

Table 5: Recommended protective measures for handling lithium diisopropylamide mono(tetrahydrofuran)

Applications in Organic Synthesis

Synthetic Utility

Lithium diisopropylamide mono(tetrahydrofuran) serves as a potent reagent in various organic transformations. Its application spectrum includes:

  • Deprotonation reactions to generate enolates, particularly where precise control of stereochemistry is required

  • Metallation reactions, including ortho-lithiation of aromatic compounds

  • Base-mediated rearrangements, such as anionic Fries rearrangements

  • Selective transformations where the mono-solvated form provides distinct reactivity compared to other lithium amide species

Mechanistic Considerations

The unique solvation state of lithium diisopropylamide mono(tetrahydrofuran) influences reaction mechanisms in significant ways. The precise 1:1 coordination with tetrahydrofuran creates a specific electronic and steric environment around the lithium center, affecting:

  • Aggregation states in solution

  • Approach trajectories during substrate interactions

  • Rate-determining steps in multistep processes

  • Selectivity patterns in competitive reaction pathways

Comparative Analysis

Relationship to Other Lithium Diisopropylamide Forms

The mono(tetrahydrofuran) complex represents one point in the spectrum of lithium diisopropylamide solvation states. Its properties can be understood in relation to:

FormCharacteristicsComparative Reactivity
Unsolvated LDAHighly aggregated, less reactiveLower reactivity, higher selectivity in some cases
LDA·mono(THF)Controlled solvation, intermediate reactivityBalanced reactivity and selectivity
LDA with multiple THFLess aggregated, higher reactivityHigher reactivity, potentially lower selectivity
LDA with alternative solvents (HMPA, TMEDA)Varied coordination profilesSpecialized reactivity patterns depending on solvent

Table 6: Comparative analysis of lithium diisopropylamide solvation states

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